

An In-depth Technical Guide to Undecylprodigiosin Hydrochloride (CAS: 56247- 02-0)

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Compound of Interest

Compound Name: *Undecylprodigiosin hydrochloride*

Cat. No.: *B15564956*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin, a member of the prodiginine family of natural red pigments, is a tripyrrolic alkaloid produced by various microorganisms, most notably *Streptomyces* species.[1][2] As a hydrochloride salt, it exhibits improved solubility and stability for research purposes. This compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent anticancer, immunosuppressive, antimalarial, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of **undecylprodigiosin hydrochloride**, including its physicochemical properties, detailed experimental protocols for its extraction and biological evaluation, and an exploration of its known mechanisms of action through various signaling pathways.

Physicochemical Properties

Undecylprodigiosin hydrochloride is a red solid powder.[3] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	56247-02-0	[3]
Parent CAS Number	52340-48-4	[3][6]
Molecular Formula	C ₂₅ H ₃₆ ClN ₃ O	[7]
Molecular Weight	430.03 g/mol	[7]
Appearance	Red solid	[3]
Purity	≥95% (HPLC)	[3]
Solubility	Soluble in DMSO, methanol, acetone, or chloroform.	[3]
Storage	Store at -20°C, protected from light. Stable for at least one year.	[3]
IUPAC Name	3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole;hydrochloride	[7]

Biological Activity and Quantitative Data

Undecylprodigiosin hydrochloride exhibits a range of biological activities. The following tables summarize its cytotoxic effects on various cancer cell lines and its antimicrobial activity against different bacterial strains.

Anticancer Activity

Undecylprodigiosin induces apoptosis in a variety of cancer cell lines, often in a p53-independent manner.[8]

Cell Line	Cancer Type	IC ₅₀ Value	Reference
P388	Murine Leukemia	0.05 µM (for apoptosis induction)	[9]
HCT-116	Colon Carcinoma	2.0 µM	[10]
HepG-2	Hepatocellular Carcinoma	4.7 µM	[10]
MCF-7	Breast Carcinoma	1.2 µM	[10]
A-549	Lung Carcinoma	2.8 µM	[10]
HL60	Human Promyelocytic Leukemia	-	[11]
BEL-7402	Human Hepatoma	-	[11]
SPCA4	Human Lung Adenocarcinoma	-	[11]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Antimicrobial Activity

Undecylprodigiosin hydrochloride is particularly effective against Gram-positive bacteria.[1]

Bacterial Strain	Gram Status	MIC (µg/mL)	Reference
Staphylococcus aureus ATCC 25923	Gram-positive	2.5 - 5	[12]
Bacillus species	Gram-positive	50	[13]
Micrococcus species	Gram-positive	50	[13]
Escherichia coli ATCC 25922	Gram-negative	>100	[12]

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible bacterial growth.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and evaluation of undecylprodigiosin.

Extraction and Purification from Streptomyces Culture

This protocol is adapted from methods described for various Streptomyces species.[\[14\]](#)[\[15\]](#)

3.1.1. Materials and Equipment

- Streptomyces culture broth
- Centrifuge and centrifuge tubes
- Organic solvents: Methanol, Toluene, Chloroform
- 0.1 M Phosphate buffer (pH 7.0)
- Rotary evaporator
- Silica gel for column chromatography
- Solvent system for chromatography (e.g., n-hexane:ethyl acetate or chloroform:methanol gradient)
- High-Performance Liquid Chromatography (HPLC) system for final purification

3.1.2. Procedure

- Cell Harvesting: Centrifuge the fermentation broth (e.g., at 7025 x g for 20 minutes) to pellet the mycelial biomass.[\[14\]](#)
- Extraction: Resuspend the cell pellet in a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[\[15\]](#) Vortex vigorously to ensure thorough mixing and extraction of the pigment into the organic phase.
- Phase Separation: Centrifuge the mixture to separate the phases. Carefully collect the upper organic (toluene) phase containing the red pigment.

- **Washing:** Wash the collected organic phase with an equal volume of phosphate buffer to remove water-soluble impurities.
- **Concentration:** Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude undecylprodigiosin extract.
- **Chromatographic Purification:**
 - **Column Chromatography:** Dissolve the crude extract in a minimal volume of chloroform and load it onto a silica gel column. Elute the pigment using a gradient of increasing polarity, for example, from 10% to 100% methanol in chloroform.[\[15\]](#) Collect the red-colored fractions.
 - **HPLC:** For final purification, subject the enriched fractions to reversed-phase HPLC.[\[4\]](#)

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[\[12\]](#)

3.2.1. Materials and Equipment

- Sterile 96-well microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- **Undecylprodigiosin hydrochloride** stock solution
- Multichannel pipette
- Incubator (35°C ± 2°C)

3.2.2. Procedure

- **Preparation of Dilutions:** Prepare serial two-fold dilutions of **undecylprodigiosin hydrochloride** in CAMHB directly in the 96-well plate.

- Inoculum Preparation: Suspend bacterial colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.[1]
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μ L per well.[1] Include a growth control (broth + inoculum) and a sterility control (broth only).
- Incubation: Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][16]

3.3.1. Materials and Equipment

- Cancer cell lines
- Complete cell culture medium
- 96-well cell culture plates
- **Undecylprodigiosin hydrochloride** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO)
- Microplate reader

3.3.2. Procedure

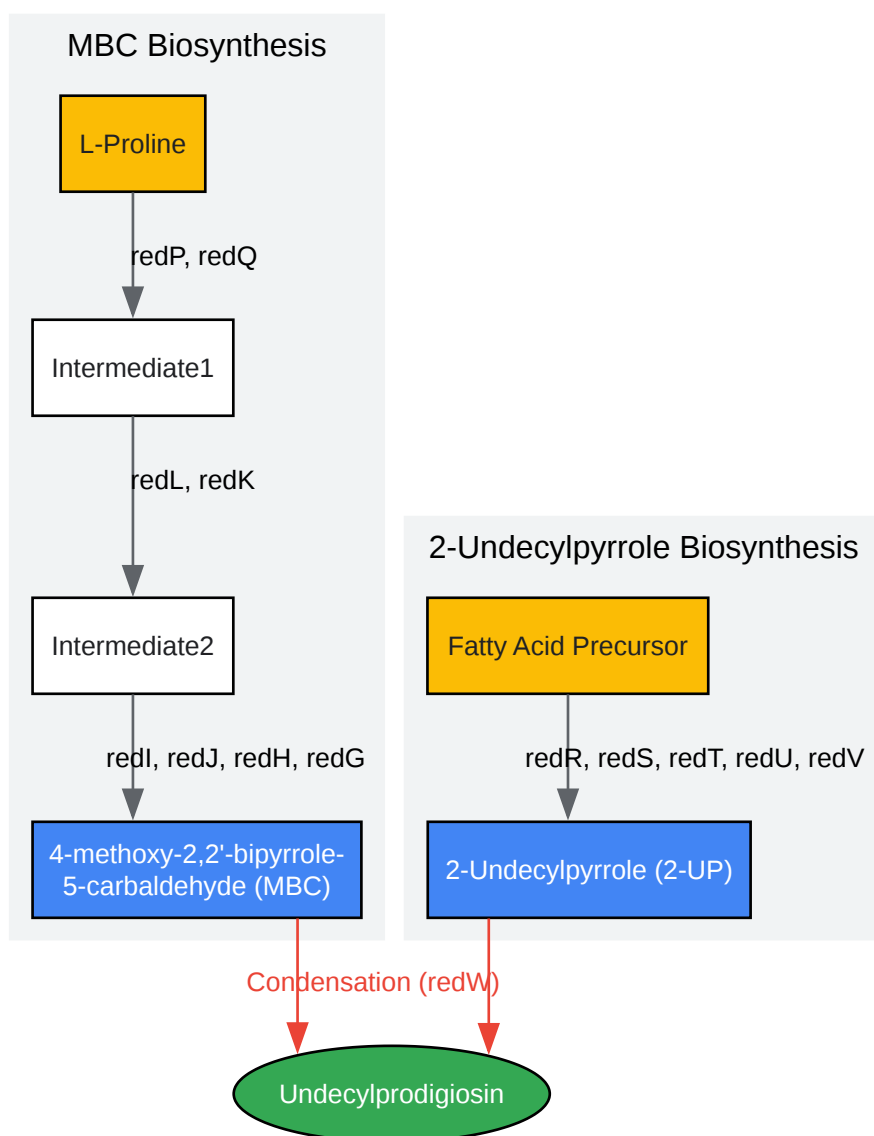
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]

- **Compound Treatment:** Treat the cells with serial dilutions of **undecylprodigiosin hydrochloride** for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
- **MTT Addition:** After incubation, add MTT solution to each well and incubate for an additional 3-4 hours to allow for the formation of formazan crystals.[16]
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. The IC_{50} value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Biosynthesis of Undecylprodigiosin

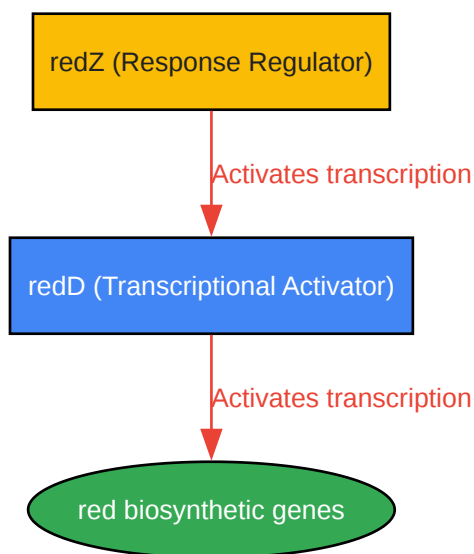
The biosynthesis of undecylprodigiosin in *Streptomyces coelicolor* is governed by the red gene cluster.[17] It involves a bifurcated pathway where two pyrrole precursors, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (2-UP), are synthesized separately and then condensed.[14][18]



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Caption: Simplified biosynthetic pathway of undecylprodigiosin.

The production of undecylprodigiosin is regulated by a cascade involving the redD and redZ genes.[14]

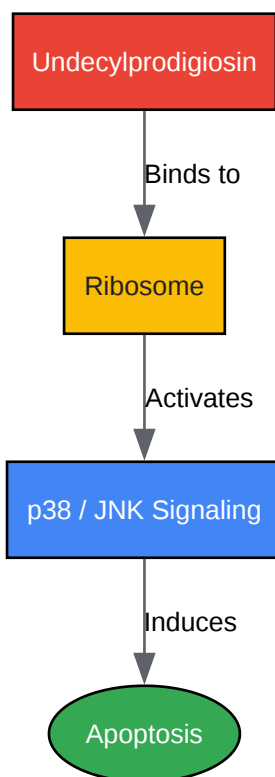


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Caption: Regulatory cascade for undecylprodigiosin biosynthesis.

Induction of Apoptosis

Undecylprodigiosin is a potent inducer of apoptosis in cancer cells.[3] Studies in P388 cancer cells suggest that its mechanism involves binding to ribosomes and activating the p38 and JNK signaling pathways, while the ERK1/2 pathway is not involved.[19] This process appears to be independent of ROS generation and intracellular acidification.[19]

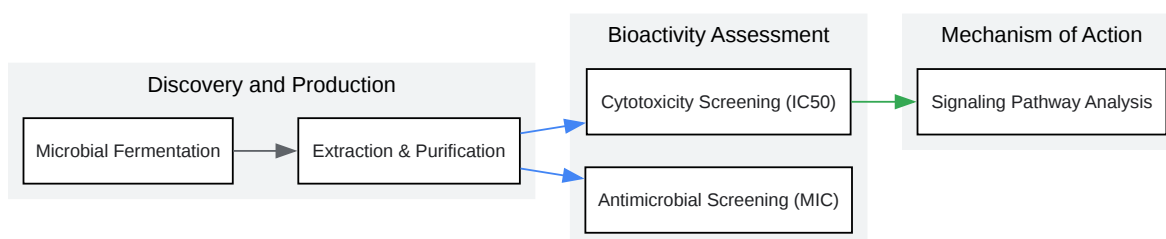


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Caption: Proposed apoptotic pathway induced by undecylprodigiosin.

Experimental Workflow for Bioactivity Screening

A typical workflow for identifying and characterizing the bioactivity of undecylprodigiosin from a microbial source is outlined below.



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Caption: General experimental workflow for undecylprodigiosin research.

Conclusion

Undecylprodigiosin hydrochloride is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Its potent and selective cytotoxicity against cancer cells, coupled with its antimicrobial activity against clinically relevant pathogens, makes it a compelling candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and unlock the full therapeutic potential of this remarkable molecule.

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